2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione
Overview
Description
2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
The primary target of the compound 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in reward, motivation, and motor control among other functions .
Mode of Action
The compound 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The biochemical pathways affected by 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione are likely related to the dopaminergic system, given its interaction with the dopamine receptor D2 . The downstream effects of this interaction could potentially influence various neurological processes, including those related to reward, motivation, and motor control .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters . These properties would have a significant impact on the compound’s bioavailability and overall pharmacological profile.
Result of Action
One of the isoindolines tested in the study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound could potentially have therapeutic effects in conditions related to the dopaminergic system.
Biochemical Analysis
Biochemical Properties
Isoindoline derivatives have been found to interact with various enzymes and proteins . For instance, some isoindoline derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .
Cellular Effects
Some isoindoline derivatives have shown potential in influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that isoindoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isoindoline derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by the introduction of the trifluoromethyl group. One common method involves the reaction of phthalic anhydride with 4-(trifluoromethyl)benzylamine in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) to facilitate the formation of the isoindole-1,3-dione core .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoindole-1,3-dione core to isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isoindoline derivatives.
Substitution: Functionalized aromatic compounds with diverse substituents.
Scientific Research Applications
2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A basic isoindole-1,3-dione derivative with similar structural features.
N-Substituted isoindole-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.
Trifluoromethyl-substituted aromatic compounds: Compounds with the trifluoromethyl group on different aromatic rings, used in drug development and materials science.
Uniqueness
2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is unique due to the combination of the isoindole-1,3-dione core and the trifluoromethyl group. This combination imparts enhanced stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)11-7-5-10(6-8-11)9-23-20-14(21)12-3-1-2-4-13(12)15(20)22/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPRPDFZIQXXOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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